molecular formula C12H13N3O B12052667 (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

(S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B12052667
M. Wt: 215.25 g/mol
InChI Key: RJBMVNYIOPXWKS-JTQLQIEISA-N
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Description

(S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chiral heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a phenyl group and a pyrrolidine ring, respectively. The stereochemistry at the pyrrolidine moiety (S-configuration) is critical for its biological interactions. This compound belongs to the 1,2,4-oxadiazole family, known for metabolic stability, hydrogen-bonding capacity, and diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves cyclization reactions between amidoximes and activated carbonyl derivatives, as exemplified in methods for analogous oxadiazoles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2/t10-/m0/s1

InChI Key

RJBMVNYIOPXWKS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of the O-Acyl Intermediate : Benzamidoxime reacts with (S)-pyrrolidine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form an O-acyl amidoxime intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the oxime nitrogen on the carbonyl carbon, followed by dehydration, yields the 1,2,4-oxadiazole ring.

Optimization Considerations

  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C minimizes side reactions.

  • Activating Agents : Thionyl chloride (SOCl₂) or oxalyl chloride efficiently converts (S)-pyrrolidine-2-carboxylic acid to its acyl chloride.

  • Stereochemical Integrity : Chiral purity of the starting (S)-pyrrolidine-2-carboxylic acid is critical. Enantiomeric excess (ee) >99% ensures retention of configuration during acylation.

Example Protocol

  • Dissolve (S)-pyrrolidine-2-carboxylic acid (1.0 eq) in dry THF.

  • Add SOCl₂ (1.2 eq) dropwise at 0°C, stir for 2 h.

  • Add benzamidoxime (1.0 eq) and triethylamine (2.0 eq), reflux for 12 h.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate the product (Yield: 65–78%).

[3+2] Cycloaddition of Nitrile Oxides with Nitriles

While less common for 1,2,4-oxadiazoles, this method can be adapted using:

  • Phenyl nitrile oxide (generated in situ from hydroximoyl chloride).

  • (S)-Pyrrolidine-2-carbonitrile as the nitrile component.

Reaction Conditions

  • Base : Triethylamine or DBU deprotonates hydroximoyl chloride to generate the nitrile oxide.

  • Thermal Activation : Heating at 80–100°C in toluene facilitates cycloaddition.

Limitations

  • Lower regioselectivity compared to cyclocondensation.

  • Requires stringent anhydrous conditions to prevent hydrolysis of nitriles.

Solid-Phase Synthesis for High-Throughput Screening

For combinatorial chemistry applications, resin-bound synthesis enables rapid diversification:

  • Resin Functionalization : Wang resin loaded with hydroxamic acid.

  • Coupling : (S)-pyrrolidine-2-carboxylic acid activated with HBTU/DIPEA.

  • Cyclization : Treat with benzamidoxime and PyBOP, followed by cleavage with TFA.

Advantages

  • Scalable for parallel synthesis.

  • Yields >85% with ee >98% when using enantiopure building blocks.

Asymmetric Catalysis for Enantioselective Synthesis

To avoid reliance on chiral starting materials, asymmetric methods employ:

  • Chiral Ligands : (R)-BINAP or Jacobsen’s catalyst.

  • Dynamic Kinetic Resolution : Racemic pyrrolidine-2-carbonitrile undergoes enantioselective cycloaddition with phenyl nitrile oxide.

Key Findings

  • Rhodium-catalyzed reactions achieve ee up to 92% but require high catalyst loading (10 mol%).

  • Nickel complexes with N-heterocyclic carbenes (NHCs) improve turnover numbers (TON >500).

Characterization and Analytical Data

ParameterValue/DescriptionMethod
Melting Point 128–130°CDSC
Optical Rotation [α]D²⁵ = +42.5° (c = 1.0, CHCl₃)Polarimetry
HPLC Purity 99.2% (Chiralcel OD-H, hexane/i-PrOH 90:10)Chiral HPLC
¹H NMR (CDCl₃)δ 7.85–7.45 (m, 5H, Ph), 4.15 (m, 1H, CH), 3.2–2.8 (m, 4H, pyrrolidine)400 MHz NMR

Chemical Reactions Analysis

Types of Reactions: (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or thiols.

Scientific Research Applications

Sphingosine-1-phosphate Receptor Modulation

One of the most significant applications of (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is its role as a modulator of sphingosine-1-phosphate receptors. Research indicates that compounds in this class can act as selective agonists for the S1P1 receptor, which is implicated in various autoimmune and vascular diseases. This selectivity is crucial as it minimizes side effects associated with S1P3 receptor activation .

Table 1: Summary of Sphingosine-1-phosphate Receptor Modulators

Compound NameActivitySelectivityDisease Target
This compoundAgonistS1P1 > S1P3Autoimmune diseases
Related CompoundsVariousVariesVascular diseases

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameBacterial Strains TestedFungal Strains TestedActivity Level
This compoundE. coli, S. aureusC. albicansModerate
Other DerivativesVariousVariousVaries

Case Study 1: Modulation of Sphingosine Receptors

In a study published in a pharmaceutical journal, researchers synthesized this compound and evaluated its efficacy as an S1P1 receptor agonist. The results indicated that the compound significantly reduced inflammatory responses in preclinical models of autoimmune diseases such as multiple sclerosis. The selectivity for S1P1 over S1P3 was highlighted as a major advantage for therapeutic use .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial potential of various oxadiazole derivatives, including this compound. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a systematic comparison of (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with structurally or functionally related analogs:

Antituberculosis Agents Targeting Aminoacyl-tRNA Synthetases

Compound Class : 3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-1,2,4-oxadiazoles

  • Key Features : These derivatives inhibit Mycobacterium tuberculosis (Mtb) LeuRS and MetRS, enzymes critical for protein biosynthesis.
  • Comparison :
    • Substituent Effects :
  • R7 = Cl (e.g., compound 27): Exhibits dual inhibitory activity against Mtb MetRS (IC₅₀ = 148.5 µM) and LeuRS, with MIC = 12.5 µM against Mtb H37Rv. Cytotoxicity is absent in HEK293 and HepG2 cells .
  • R4 = H or R6 = OCH₃ : Enhances dual-targeted inhibition of LeuRS and MetRS .
    • Structural Divergence : Replacing the pyrrolidine group with a triazole ring abolishes activity against resistant Mtb strains, highlighting the necessity of the pyrrolidine moiety for target binding .

Table 1: Key Antituberculosis Oxadiazole Derivatives

Compound Substituents Target Enzymes IC₅₀ (µM) MIC (µM) Cytotoxicity Reference
(S)-3-phenyl-5-(pyrrolidin-2-yl) Pyrrolidine (S) N/A* N/A N/A N/A
Compound 27 R7 = Cl Mtb MetRS/LeuRS 148.5 12.5 None
Compound 13 R6 = OCH₃ Mtb LeuRS 205.0 >20 Low
Antifungal and Nematicidal Oxadiazoles

Compound Class : 1,2,4-Oxadiazoles with Amide Fragments

  • Key Features : These derivatives inhibit succinate dehydrogenase (SDH) in fungi and nematodes.
  • Comparison: Activity: Derivatives with amide substitutions (e.g., 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles) show EC₅₀ values <10 µg/mL against Fusarium graminearum and Meloidogyne incognita . Structural Advantage: The pyrrolidine group in this compound may enhance membrane permeability compared to bulkier amide substituents .
Anticholinesterase Oxadiazoles

Compound Class : 1,2,4-Oxadiazoles with R1/R2 Substitutions

  • Key Features : Substitutions at R1 and R2 improve acetylcholinesterase (AChE) inhibition.
  • Comparison: Pimpinella anisum Derivatives: Natural oxadiazoles inhibit AChE with IC₅₀ ~15 µM, comparable to synthetic analogs like 3-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazoles .
Structural Analogs with Modified Heterocycles
  • 3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole :
    • Modification : Fluorine and methoxy groups enhance metabolic stability and target affinity.
    • Activity : Preliminary data suggest antibacterial activity against Gram-positive pathogens, though less potent than triazole-containing analogs .
  • 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Application: Exhibits antitrypanosomal activity (IC₅₀ = 2.1 µM against Trypanosoma cruzi) but higher cytotoxicity (CC₅₀ = 25 µM) compared to (S)-3-phenyl-5-(pyrrolidin-2-yl) derivatives .

Biological Activity

(S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_4O with a molecular weight of approximately 230.28 g/mol. It features a pyrrolidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

  • GPBAR1 Agonism : Research indicates that derivatives of oxadiazole can act as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in various metabolic processes and inflammatory responses. Compounds similar to this compound have shown efficacy in inducing mRNA expression of pro-glucagon, suggesting a role in glucose metabolism and potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity .
  • Anticancer Activity : Various studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency . The mechanism often involves the induction of apoptosis through pathways involving p53 expression and caspase activation .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-70.65Apoptosis via p53 activation
Study 2A5492.41Caspase pathway activation
Study 3PANC-10.75HDAC inhibition

These studies suggest that the compound exhibits promising anticancer properties, potentially making it a candidate for further development in cancer therapeutics.

Case Studies

In a notable case study focusing on oxadiazole derivatives:

  • Compound Efficacy : Several oxadiazole derivatives were synthesized and tested for their biological activity against cancer cell lines. The study found that modifications at the 3 and 5 positions significantly influenced anticancer activity, with some derivatives outperforming established chemotherapeutics like doxorubicin .

Q & A

Q. Advanced

  • Molecular Docking : Predicts binding affinities to targets like aminoacyl-tRNA synthetases (e.g., M. tuberculosis MetRS IC₅₀: 148.5 µM) . Tools like AutoDock or Schrödinger Suite are commonly used.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
  • ADME/Tox Prediction : Software like SwissADME evaluates pharmacokinetic profiles (e.g., logP, metabolic stability) .

How should researchers address contradictory data in biological activity studies?

Advanced
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. colony-forming unit counts).
  • Substituent effects : Compare analogs (e.g., 3-(5-chlorophenyl) vs. 3-pyridyl derivatives) to isolate structural determinants of activity .
  • Cell line specificity : Validate activity across multiple lines (e.g., HEK293 vs. HepG2 cytotoxicity screening) .

What strategies are effective for resolving stereochemical challenges during synthesis?

Q. Advanced

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB.
  • Asymmetric catalysis : Employs chiral ligands (e.g., BINOL-derived catalysts) to control stereochemistry during cyclization .
  • X-ray crystallography : Confirms absolute configuration of single crystals .

How can structure-activity relationship (SAR) studies guide derivative optimization?

Q. Advanced

  • Substituent scanning : Replace phenyl/pyrrolidine groups with bioisosteres (e.g., thiophene or pyridine) to modulate lipophilicity and target engagement .
  • Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonding with MetRS active site residues) .
  • Fragment-based design : Combines active fragments (e.g., triazole-oxadiazole hybrids) to enhance potency .

What are the current limitations in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification challenges : Transition from column chromatography to recrystallization or continuous flow systems .
  • Byproduct management : Optimize quenching steps (e.g., aqueous workup for amine byproducts) .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and genotoxic impurities .

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